Benzyl 2-(2-fluorocyclopropyl)acetate
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Overview
Description
Benzyl 2-(2-fluorocyclopropyl)acetate is a chemical compound with a unique structure that includes a benzyl group, a fluorinated cyclopropyl ring, and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-fluorocyclopropyl)acetate typically involves the reaction of benzyl alcohol with 2-(2-fluorocyclopropyl)acetic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the cyclopropyl ring. Common catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed in an inert atmosphere to avoid oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-fluorocyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzyl 2-(2-fluorocyclopropyl)acetic acid or benzyl 2-(2-fluorocyclopropyl)ketone.
Reduction: Benzyl 2-(2-fluorocyclopropyl)ethanol.
Substitution: Various substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
Benzyl 2-(2-fluorocyclopropyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-fluorocyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclopropyl ring can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Benzyl acetate: Lacks the fluorinated cyclopropyl ring, making it less specific in its interactions.
2-(2-Fluorocyclopropyl)acetic acid: Does not have the benzyl group, which can affect its solubility and reactivity.
Benzyl 2-cyclopropylacetate: Similar structure but lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: Benzyl 2-(2-fluorocyclopropyl)acetate stands out due to the presence of both a fluorinated cyclopropyl ring and a benzyl group.
Properties
IUPAC Name |
benzyl 2-(2-fluorocyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-6-10(11)7-12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBNHVEHNOUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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